molecular formula C8H8N2O2 B13788743 4,5-Benzimidazolediol, 2-methyl-

4,5-Benzimidazolediol, 2-methyl-

Cat. No.: B13788743
M. Wt: 164.16 g/mol
InChI Key: GXFRFJURPHUASB-UHFFFAOYSA-N
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Description

4,5-Benzimidazolediol, 2-methyl- is a heterocyclic aromatic compound that features a six-membered benzene ring fused to a five-membered imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of hydroxyl groups at positions 4 and 5, along with a methyl group at position 2, imparts unique chemical properties to this compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4,5-Benzimidazolediol, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Benzimidazolediol, 2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Benzimidazolediol, 2-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. The compound’s ability to intercalate with DNA and RNA makes it a potential candidate for anticancer and antiviral therapies . The presence of hydroxyl groups allows for hydrogen bonding interactions, which can enhance its binding affinity to target molecules .

Comparison with Similar Compounds

    Benzimidazole: The parent compound, lacking the hydroxyl and methyl groups.

    2-Methylbenzimidazole: Similar structure but without the hydroxyl groups.

    4,5-Dihydroxybenzimidazole: Lacks the methyl group at position 2.

Uniqueness: 4,5-Benzimidazolediol, 2-methyl- is unique due to the presence of both hydroxyl groups and a methyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to form hydrogen bonds, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methyl-1H-benzimidazole-4,5-diol

InChI

InChI=1S/C8H8N2O2/c1-4-9-5-2-3-6(11)8(12)7(5)10-4/h2-3,11-12H,1H3,(H,9,10)

InChI Key

GXFRFJURPHUASB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC(=C2O)O

Origin of Product

United States

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